tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenylpyrrolidine moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable phenylpyrrolidine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as N-oxide or hydroxylated products.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-Butyl N-methyl-N-(pyrrolidin-3-yl)carbamate hydrochloride
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride is unique due to the presence of the phenylpyrrolidine moiety, which imparts specific chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12;/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOSIOWMNGYKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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